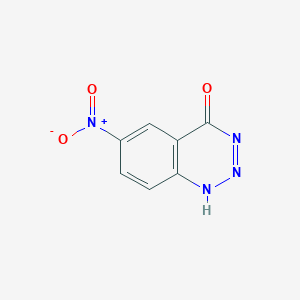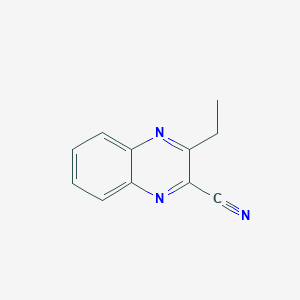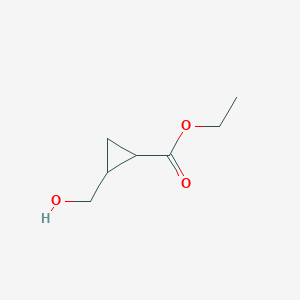![molecular formula C6H7N7O B099138 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide CAS No. 16111-78-7](/img/structure/B99138.png)
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a triazine ring and an aminopyrazole moiety. It is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of various viruses such as HIV, herpes simplex virus, and hepatitis C virus. In addition, it has shown antibacterial activity against both gram-positive and gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in signal transduction pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide has various biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the replication of various viruses and the growth of bacteria. In addition, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide in lab experiments is its potential applications in various fields of scientific research. It has shown promising results in the inhibition of cancer cell growth, virus replication, and bacterial growth. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause cytotoxicity in normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide. One of the most important directions is the development of more efficient and cost-effective synthesis methods. Another important direction is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, viral infections, and bacterial infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide can be achieved through various methods. One of the most common methods involves the reaction of 4-aminopyrazole-5-carboxylic acid with hydrazine hydrate and cyanuric chloride. The reaction takes place in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Propiedades
Número CAS |
16111-78-7 |
|---|---|
Nombre del producto |
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
Fórmula molecular |
C6H7N7O |
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
InChI |
InChI=1S/C6H7N7O/c7-5-4(6(14)10-8)12-11-3-1-2-9-13(3)5/h1-2H,7-8H2,(H,10,14) |
Clave InChI |
JVUHKCVXEKCLAH-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NN |
SMILES canónico |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NN |
Sinónimos |
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



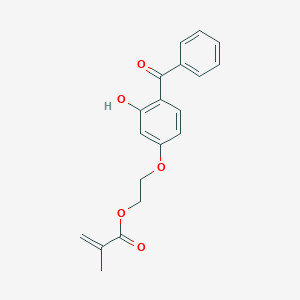
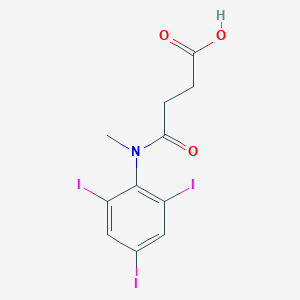


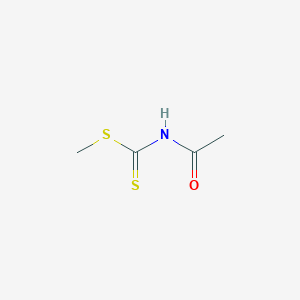
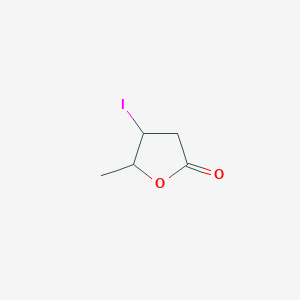
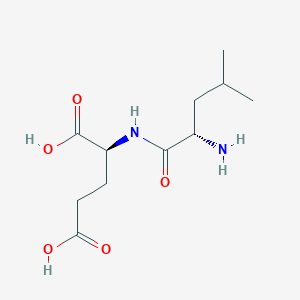

![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
